3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry Azetidine Intermediates CB1 Receptor Antagonists

For CB1 antagonist synthesis, this intermediate provides the unambiguous 3-amino-4-methylphenoxy regioisomer (CAS 2270906-50-6). Its Boc group offers orthogonal acid-labile protection, allowing selective deprotection under mild aqueous H₃PO₄ conditions without cleaving co-existing methyl or benzyl esters—a chemoselectivity not possible with methyl/ethyl ester analogs. Substituting generic regioisomers risks confounding SAR data and compromising patented synthetic routes. Supplied at 95% purity by specialist manufacturers.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B8123537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC2CN(C2)C(=O)OC(C)(C)C)N
InChIInChI=1S/C16H24N2O3/c1-11-5-6-13(7-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10,17H2,1-4H3
InChIKeyUVIQPLFVOMEEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: A Boc-Protected Azetidine Building Block for CB1-Targeted Medicinal Chemistry


3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS 2270906-50-6, MFCD31716219) is a synthetic azetidine derivative featuring a tert-butyloxycarbonyl (Boc)-protected azetidine nitrogen and a 3-amino-4-methylphenoxy substituent linked via a methylene bridge . With a molecular formula of C16H24N2O3 and molecular weight of 292.37 g/mol, this compound belongs to a class of substituted azetidine intermediates reported in patent literature for the preparation of cannabinoid-1 (CB1) receptor antagonists [1]. Commercially, the compound is available at 95% purity through specialist chemical suppliers, with its reactivity profile governed by the sterically hindered Boc ester and the electron-rich aniline moiety .

Why Generic 3-Phenoxyazetidine Intermediates Cannot Replace 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester


Substituted azetidine derivatives are not functionally interchangeable because minor structural variations—particularly the regiochemistry of the amino and methyl substituents on the phenoxy ring and the identity of the ester protecting group—fundamentally alter reactivity, downstream coupling selectivity, and biological target engagement [1]. The 3-amino-4-methylphenoxy substitution pattern places the electron-donating amino group para to the ether linkage, creating a specific electronic environment that differs from 2-amino-4-methyl or 3-amino positional isomers in terms of nucleophilicity and oxidative stability [2]. Furthermore, the tert-butyl (Boc) ester provides orthogonal deprotection selectivity relative to methyl or ethyl esters under acidic conditions, directly impacting synthetic route design in multi-step medicinal chemistry campaigns where chemoselective deprotection is required [1]. Substituting an in-class analog without verifying regioisomeric identity or ester type risks introducing undesired reactivity, compromised intermediate stability, or failure to reproduce a patented synthetic route [2].

Quantitative Differentiation of 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester from Its Closest Analogs


Regioisomeric Identity: Differentiation from 2-Amino-4-methylphenoxy Azetidine Isomers by Molecular Formula and CAS Number

The target compound bears the 3-amino-4-methylphenoxy substitution (amino group meta to the ether-linked methylene, methyl para), contrasting with the 4-amino-2-methylphenoxy regioisomer (CAS 2357407-58-8) where the amino and methyl positions are swapped on the aromatic ring [1]. While both regioisomers share identical nominal purity specifications (95%), they are structurally distinct, non-interchangeable entities with different CAS numbers, MDL identifiers, and molecular connectivity that influence electronic properties and downstream reactivity .

Medicinal Chemistry Azetidine Intermediates CB1 Receptor Antagonists

Protecting Group Orthogonality: tert-Butyl (Boc) Ester Enables Selective Acidic Deprotection Versus Methyl and Ethyl Ester Analogs

The tert-butyl ester on the azetidine nitrogen is selectively cleavable under mild aqueous acidic conditions (85 wt % H3PO4) while preserving benzyl esters, methyl esters, CBZ carbamates, and the azetidine ring itself [1]. This orthogonal stability is a direct consequence of the tert-butyl group's ability to form a stabilized tert-butyl carbocation upon acidolysis, a pathway unavailable to the corresponding methyl or ethyl esters, which require stronger acidic or basic hydrolysis conditions that risk degrading the azetidine ring or the aniline moiety [1]. The target compound containing the Boc (tert-butoxycarbonyl) protecting group benefits from this differential reactivity in multi-step syntheses requiring sequential deprotection strategies.

Synthetic Methodology Protecting Group Chemistry Chemoselective Deprotection

Methylene Linker Structural Differentiation: Impact on Conformational Flexibility Versus Directly Linked Azetidine Analogs

The target compound incorporates a methylene (-CH2-) bridge between the azetidine 3-position and the phenoxy oxygen, whereas the comparator tert-butyl 3-(4-amino-2-methylphenoxy)azetidine-1-carboxylate (CAS 2357407-58-8) links the phenoxy group directly to the azetidine ring . This structural difference is reflected in the distinct molecular formulas (C16H24N2O3 vs. C15H22N2O3) and a molecular weight difference of 14.02 g/mol . The additional methylene unit increases the rotational degrees of freedom between the azetidine and aryl rings, which may influence binding conformations when the scaffold is elaborated into CB1 receptor-targeting molecules, as described in the patent literature for heterocycle-substituted 3-alkyl azetidine derivatives [1].

Conformational Analysis Structure-Activity Relationships Medicinal Chemistry

Patent-Cited Utility as an Intermediate for CB1 Receptor Antagonist Synthesis

Patent literature identifies substituted 3-alkyl azetidine derivatives bearing amino-methylphenoxy motifs as intermediates in the preparation of cannabinoid-1 (CB1) receptor antagonists and/or inverse agonists [1]. The patent US-8623860-B2, assigned to Merck & Co., specifically claims heterocycle-substituted 3-alkyl azetidine derivatives with therapeutic utility in treating obesity and metabolic disorders via CB1 receptor modulation [1]. The target compound, with its 3-amino-4-methylphenoxymethyl substitution pattern, bearing a Boc protecting group on the azetidine nitrogen, serves as a strategic building block for introducing the azetidine-phenoxy scaffold into more elaborate CB1-targeted structures, as supported by entries in the Therapeutic Target Database linking related aminoazetidine derivatives to CB1 antagonism [2].

CB1 Antagonist Obesity Metabolic Disorders Drug Discovery

Application Scenarios Where 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester Provides Demonstrable Advantage


Multi-Step Synthesis of CB1 Receptor Antagonists Requiring Late-Stage Boc Deprotection

In synthetic sequences toward CB1 antagonists where the azetidine nitrogen must be unmasked for final coupling while preserving a methyl or ethyl ester at another position in the molecule, the Boc group on this compound provides orthogonal acid-labile protection. The mild aqueous H3PO4 deprotection conditions demonstrated for tert-butyl esters allow selective removal without cleaving co-existing benzyl or methyl esters [1]. This chemoselectivity, documented in J. Org. Chem. (2006), enables convergent synthetic strategies that are not feasible with the corresponding methyl or ethyl ester-protected azetidine analogs, which require harsher hydrolytic conditions that would compromise other sensitive functionalities [1].

Structure-Activity Relationship (SAR) Exploration of Phenoxy-Azetidine CB1 Ligands

The target compound's 3-amino-4-methylphenoxy group, tethered via a methylene linker to the azetidine 3-position, provides a defined substitution pattern for exploring how linker length and aniline regioisomerism affect CB1 receptor binding. As described in US-8623860-B2, the phenoxy-azetidine scaffold is core to a series of CB1 antagonists and inverse agonists [2]. Using this specific intermediate ensures that SAR data are generated on the correct regioisomer, avoiding confounding results that would arise from accidentally substituting the 2-amino-4-methyl or 4-amino-2-methyl isomer, which are commercially available but structurally distinct .

Parallel Library Synthesis Requiring Regioisomerically Defined Building Blocks

For medicinal chemistry groups synthesizing parallel libraries of azetidine-containing compounds for CB1 or other G-protein-coupled receptor targets, the unambiguous identity of the 3-amino-4-methyl substitution pattern is critical. The target compound (CAS 2270906-50-6, MDL MFCD31716219) provides a single, analytically defined building block, as confirmed by its unique CAS registry number and MDL identifier . In contrast, generic sourcing without specifying the exact regioisomer risks receiving a mixture or the incorrect isomer, which would introduce uncontrolled variables into biological assay data and complicate hit-to-lead triage .

Process Chemistry Development for Scalable Azetidine Intermediate Production

The well-characterized nature of the tert-butyl ester protecting group, combined with the compound's commercial availability at defined purity (95%), makes it suitable as a starting point for process chemistry optimization toward larger-scale CB1 antagonist synthesis. The Boc group's predictable deprotection kinetics under aqueous acidic conditions [1] facilitate the design of robust, scalable deprotection steps, while the established commercial supply chain via multiple vendors ensures material availability for early development campaigns .

Quote Request

Request a Quote for 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.